Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including esterification and treatment with various reagents. For instance, the synthesis of methyl 3,4-bis(trifluoroacetoxy)benzoate and its transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate is described, involving esterification followed by treatment with trifluoroacetic anhydride and sulfur tetrafluoride in anhydrous hydrogen fluoride solution . This suggests that a similar approach could potentially be applied to synthesize methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with appropriate modifications to account for the different positions of the substituents on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has been determined using techniques such as single-crystal X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecule and can show how intramolecular and intermolecular hydrogen bonding affects the structure. While the exact structure of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is not provided, it can be inferred that such a compound would likely exhibit similar structural features, including potential hydrogen bonding and the influence of substituents on the overall molecular conformation.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzimidazole derivatives and benzoate esters. For example, the interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride leads to the formation of bis(pentafluoroethoxy)benzoates . This indicates that methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate could also undergo chemical transformations when treated with specific reagents, potentially leading to the formation of new compounds with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied, such as melting points, solubility, and acidity, are influenced by the nature of the substituents on the benzene ring . For instance, the presence of a methyl group can reduce solubility and acidity, while Cl and NO2 groups can increase these properties . By analogy, the trifluoroethoxy groups in methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate would likely have a significant impact on its physical and chemical properties, potentially leading to high solubility and reactivity due to the electron-withdrawing nature of the trifluoromethyl groups.
Scientific Research Applications
Antiarrhythmic Activity
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has been evaluated for its antiarrhythmic properties. Research indicates that benzamides with trifluoroethoxy ring substituents, including those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, exhibit significant oral antiarrhythmic activity. Variations in the heterocyclic ring are permissible, but the activity is influenced by the basicity of the amine nitrogen and the link between heterocycle and amide nitrogen (Banitt et al., 1977).
Synthesis of Fluorinated Compounds
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is used in the synthesis of fluorinated compounds. These compounds have diverse applications in fields such as polymers, pharmaceuticals, and pesticides. The synthesis often involves reactions with haloalkyl fluorides or nucleophilic phenol derivatives (Gupton et al., 1982).
Interaction with Sulfur Tetrafluoride
The interaction of derivatives of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with sulfur tetrafluoride has been studied. This research provides insights into the chemical transformations and potential applications in synthesizing new fluorine-containing compounds, which could have implications in various chemical industries (Gaidarzhy et al., 2020).
Development of Liquid Crystalline Thermosets
Studies have shown that compounds related to methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are used in the development of liquid crystalline thermosets. These materials have potential applications in advanced composites and materials science, where the alignment and anisotropic properties of the liquid crystalline phase can be exploited (Mormann & Bröcher, 1998).
Synthesis of Epoxy Resins
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and its derivatives are utilized in the synthesis of various epoxy resins. These resins are significant in the production of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. Research into the modification of these resins can lead to materials with tailored properties for specific industrial applications (Patel et al., 1998).
properties
IUPAC Name |
methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXTGWAYICZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.